TAMRA-C6-TFP ester TAMRA-C6-TFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18366379
InChI: InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49)
SMILES:
Molecular Formula: C38H35F4N3O6
Molecular Weight: 705.7 g/mol

TAMRA-C6-TFP ester

CAS No.:

Cat. No.: VC18366379

Molecular Formula: C38H35F4N3O6

Molecular Weight: 705.7 g/mol

* For research use only. Not for human or veterinary use.

TAMRA-C6-TFP ester -

Specification

Molecular Formula C38H35F4N3O6
Molecular Weight 705.7 g/mol
IUPAC Name 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate
Standard InChI InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49)
Standard InChI Key ZODXZOALQYZQOD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

TAMRA-C6-TFP ester is a xanthene-based dye derivative with the systematic name 6-Carboxytetramethylrhodamine-C6-tetrafluorophenyl ester. Its molecular formula is C29H25F4N3O7\text{C}_{29}\text{H}_{25}\text{F}_4\text{N}_3\text{O}_7, and it has a molecular weight of 627.53 g/mol. The structure consists of a TAMRA core linked to a tetrafluorophenyl ester group via a six-carbon alkyl chain (C6). This linker enhances solubility and reduces steric hindrance during conjugation.

Key Structural Features:

  • TAMRA Core: A rhodamine derivative with four methyl groups, providing high fluorescence quantum yield (ϕ=0.1\phi = 0.1) and absorption/emission maxima at 541 nm and 567 nm, respectively .

  • C6 Linker: A hexyl spacer that improves flexibility and accessibility during biomolecule labeling.

  • Tetrafluorophenyl Ester: A highly reactive group that undergoes nucleophilic substitution with primary amines, forming stable amide bonds.

Synthesis and Reactivity

Synthesis Protocol

TAMRA-C6-TFP ester is synthesized through a two-step process:

  • Carboxylation: The 6-position of tetramethylrhodamine is functionalized with a carboxylic acid group .

  • Esterification: The carboxylic acid reacts with tetrafluorophenyl chloroformate in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), yielding the TFP ester.

Critical Reaction Conditions:

  • Anhydrous solvents to prevent hydrolysis of the TFP ester.

  • Reaction temperature: 20–25°C under inert atmosphere.

Reactivity Profile

The TFP ester group reacts efficiently with primary amines (-NH2\text{-NH}_2) in proteins, peptides, or amine-modified oligonucleotides. The reaction proceeds via nucleophilic acyl substitution, releasing tetrafluorophenol as a byproduct. Compared to succinimidyl esters (SE), TFP esters exhibit higher stability in aqueous buffers, enabling longer conjugation times without significant hydrolysis .

Spectral and Physical Properties

Optical Characteristics

PropertyValueSource
Absorption maximum (λmax\lambda_{\text{max}})541 nm
Emission maximum (λem\lambda_{\text{em}})567 nm
Molar extinction coefficient (ϵ\epsilon)84,000 L\cdotpmol1\cdotpcm1\text{L·mol}^{-1}\text{·cm}^{-1}
Fluorescence quantum yield (ϕ\phi)0.1

Applications in Biomedical Research

Protein and Peptide Labeling

TAMRA-C6-TFP ester is widely used to label antibodies, enzymes, and peptides for fluorescence-based assays. For example, labeled antibodies enable high-resolution imaging of cell surface receptors in confocal microscopy .

Nucleic Acid Probes

The dye is conjugated to amine-modified oligonucleotides for fluorescence in situ hybridization (FISH) and real-time PCR applications. Its orange-red emission (567 nm) minimizes overlap with green fluorescent proteins (GFP) .

FRET and Quenching

TAMRA serves as a FRET acceptor for fluorescein (FAM), with a Förster radius of 5.4 nm. This property is exploited in molecular beacons and protease activity assays .

DNA Sequencing

In capillary electrophoresis, TAMRA-labeled dideoxynucleotides facilitate automated sequencing by laser-induced fluorescence detection .

SupplierCatalog NumberQuantityPrice (USD)Purity
LumiprobeA81301 mg$11095%
Thermo FisherC61235 mg$4,115>90%
EvitaChemEVT-1384379425 mg$39095%

Advantages Over Alternative Dyes

  • Superior Photostability: TAMRA exhibits less photobleaching compared to fluorescein .

  • Red-Shifted Emission: Minimizes autofluorescence in biological samples .

  • Stable Conjugates: TFP esters form hydrolytically stable amide bonds, unlike NHS esters.

Limitations and Mitigation Strategies

  • Low Aqueous Solubility: Add co-solvents like DMSO (≤10%) to labeling buffers .

  • pH Sensitivity: Optimize reaction pH to 8.5–9.0 to enhance amine reactivity.

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